N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Beschreibung
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core linked to a 4-(trifluoromethyl)phenyl group and a 5-methyl-1,2-oxazol-4-ylmethyl substituent. Sulfonamides are historically significant for their antimicrobial properties, and modern derivatives are explored for enhanced bioactivity and pharmacokinetic profiles .
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c1-9-11(6-17-21-9)7-18-22(19,20)8-10-2-4-12(5-3-10)13(14,15)16/h2-6,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZVQWPXTSTBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with 4-(trifluoromethyl)benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Analyse Chemischer Reaktionen
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H16F3N3O2S
- Molecular Weight : 385.37 g/mol
Its structure includes a methanesulfonamide group, which is known for enhancing solubility and bioavailability in pharmaceutical applications. The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as an antidiabetic agent. A synthesized derivative exhibited significant inhibitory activity against key enzymes involved in glucose metabolism:
| Enzyme | IC50 Value (μM) | % Inhibition at 500 μM |
|---|---|---|
| α-Glucosidase | 6.28 | 83.13 ± 0.80 |
| α-Amylase | 4.58 | 78.85 ± 2.24 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | 88.35 ± 0.89 |
| DPPH Radical Scavenging Activity | 2.36 | 92.23 ± 0.22 |
These results suggest that the compound may serve as a multitarget agent for managing diabetes by inhibiting enzymes that facilitate carbohydrate digestion and enhancing antioxidant activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, although specific pathways are still under investigation.
Case Study 1: In Vivo Antidiabetic Studies
In a study involving animal models, N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide was administered to diabetic rats. The results indicated a marked reduction in blood glucose levels compared to control groups, supporting its potential use in diabetes management.
Case Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR study was conducted to evaluate various derivatives of the compound. Modifications to the oxazole ring and sulfonamide group were systematically analyzed to determine their impact on biological activity. The findings revealed that certain substitutions significantly enhance enzyme inhibition and overall bioactivity, providing insights for future drug design .
Wirkmechanismus
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole and Sulfonamide Motifs
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Contains a benzenesulfonamide core with a 5-methyl-1,2-oxazol-3-ylsulfamoyl group at the para position of the phenyl ring.
- Key Differences :
- The oxazole substituent is at position 3 (vs. position 4 in the target compound).
- A bulkier benzenesulfonamide group replaces the methanesulfonamide in the target compound.
- Activity : Synthesized for antimicrobial screening, demonstrating moderate activity against bacterial strains .
- Synthesis : Characterized via single-crystal X-ray diffraction (R factor = 0.055), confirming planar geometry and intermolecular hydrogen bonding .
3-Methyl-N-[(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethyl]-4-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide
- Structure : Features a pyrrole carboxamide core with a 4-(trifluoromethyl)benzyl group and a chiral oxazole substituent.
- Key Differences :
- Pyrrole carboxamide replaces the sulfonamide moiety.
- The oxazole is at position 3, and the trifluoromethyl group is on a benzyl side chain.
- Activity : Likely designed for protein-targeted applications (e.g., enzyme inhibition), as it is listed in the RCSB PDB .
Compounds with Trifluoromethylphenyl Groups
Pyrrolo-pyridazine Carboxamides (EP 4 374 877 A2)
- Structure : Complex carboxamides with trifluoromethylphenyl and morpholine-ethoxy groups.
- Key Differences :
- Pyrrolo-pyridazine core instead of sulfonamide.
- Includes morpholine and pyrimidine substituents for kinase inhibition.
- Activity : Patent applications suggest use in oncology or inflammatory diseases due to kinase-targeting motifs .
Sulfonamide Derivatives with Heterocyclic Modifications
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Structural Impact on Activity :
- Role of Trifluoromethyl Groups : Enhances metabolic stability and lipophilicity across all compounds, making them suitable for CNS or long-acting therapies .
- Synthetic Strategies : Sulfonamide derivatives are often synthesized via nucleophilic substitution, while carboxamides require coupling reagents (e.g., DMF/LiH) .
Biologische Aktivität
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 351.31 g/mol. Its structure includes a methanesulfonamide group linked to a 5-methyl-1,2-oxazole moiety and a trifluoromethylphenyl group, which may contribute to its biological properties.
Antidiabetic Activity
Recent studies have demonstrated that compounds similar to N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exhibit significant antidiabetic properties. For instance, a related compound showed promising results as a multi-target antidiabetic agent with IC50 values against various targets such as α-glucosidase and α-amylase:
| Target | IC50 (μM) | Standard (IC50 μM) |
|---|---|---|
| α-glucosidase | 6.28 | 2.00 |
| α-amylase | 4.58 | 1.58 |
| PTP1B | 0.91 | 1.35 |
| DPPH | 2.36 | 0.85 |
These findings indicate that the compound may effectively inhibit enzymes involved in carbohydrate metabolism, which is crucial for managing diabetes .
The biological activity of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is believed to stem from its ability to interact with specific enzyme targets and receptor sites. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, potentially altering their activity and leading to reduced glucose absorption and improved insulin sensitivity .
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- In Vivo Studies : In experiments with diabetic mice, compounds with similar structures demonstrated significant reductions in blood glucose levels when administered over a period of time.
- Toxicity Assessments : Acute toxicity tests conducted on albino mice revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .
Q & A
Q. Table: Predicted vs. Experimental Physicochemical Properties
| Property | Predicted Value | Experimental Method | Reference |
|---|---|---|---|
| Boiling Point | 508.9 ± 60.0 °C | Thermogravimetric Analysis | |
| pKa | 4.37 ± 0.10 | Potentiometric Titration | |
| PSA | 82.08 Ų | Computational Modeling |
Advanced: How can researchers reconcile discrepancies between predicted and experimental physicochemical properties?
Answer:
Discrepancies often stem from limitations in computational solvation models. Mitigation strategies include:
Validation with empirical data : Compare predicted pKa (4.37 ) with potentiometric titration results.
Hybrid QM/MM methods : Improve solvation effect modeling for logP and solubility predictions.
Cross-referencing tools : Use PubChem descriptors (e.g., InChIKey, SMILES ) alongside experimental datasets.
Advanced: What strategies optimize metabolic stability in pharmacokinetic studies?
Answer:
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Isotope labeling : Track metabolic pathways using ¹⁴C or ³H isotopes.
- Microsomal assays : Incubate with liver microsomes + NADPH to identify Phase I metabolites .
Advanced: How do assay conditions (pH, temperature) influence inhibitory activity?
Answer:
- pH effects : At physiological pH (7.4), the sulfonamide group (pKa ~4.4) is deprotonated, enhancing hydrogen bonding with target enzymes .
- Temperature : Elevated temperatures (37°C vs. 25°C) may increase off-target binding. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Methodological: What chromatographic methods resolve co-eluting impurities?
Answer:
- Ultra-HPLC with Charged Aerosol Detection (CAD) : Separates non-UV-active impurities, validated for sulfonamides .
- 2D LC-MS/MS : Combines HILIC and RP mechanisms for orthogonal separation .
Methodological: How to validate crystallinity and polymorphic forms?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
